7-Methoxy-1,2,3,4-tetrahydroacridin-9-amin
Übersicht
Beschreibung
Diese Verbindung wird hauptsächlich zur Behandlung der kognitiven Manifestationen der Alzheimer-Krankheit eingesetzt . Ihre Summenformel lautet C14H16N2O und sie hat ein Molekulargewicht von 228,29 g/mol .
Herstellungsmethoden
Die Syntheseroute für TA-03 beinhaltet die Methylierung von Tacrin. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Methanol als Lösungsmittel und einen Katalysator, um den Methylierungsprozess zu erleichtern. Industrielle Produktionsmethoden für TA-03 sind nicht allgemein dokumentiert, aber die Laborsynthese beinhaltet oft Standardmethoden der organischen Synthese .
Wissenschaftliche Forschungsanwendungen
TA-03 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Acetylcholinesterase-Inhibition verwendet.
Biologie: Wird in der Forschung zu neurodegenerativen Erkrankungen, insbesondere der Alzheimer-Krankheit, eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung kognitiver Beeinträchtigungen untersucht.
Industrie: Wird bei der Entwicklung von Pharmazeutika eingesetzt, die auf Acetylcholinesterase abzielen.
Wirkmechanismus
TA-03 entfaltet seine Wirkung durch die Hemmung von Acetylcholinesterase, einem Enzym, das für den Abbau von Acetylcholin im synaptischen Spalt verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht TA-03 die Konzentration von Acetylcholin und verstärkt so die cholinerge Übertragung. Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie der Alzheimer-Krankheit, bei denen cholinerge Defizite im Vordergrund stehen .
Wirkmechanismus
Target of Action
The primary target of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is cholinesterases . Cholinesterases are enzymes that are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine acts as an anticholinesterase agent . It binds with and inactivates cholinesterases in a reversible manner . This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, leading to an accumulation of acetylcholine at cholinergic synapses .
Biochemical Pathways
The accumulation of acetylcholine due to the action of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine enhances acetylcholine-mediated transmission . This affects the cholinergic pathway, which is involved in various cognitive functions such as memory and learning .
Pharmacokinetics
Similar compounds have shown excellent potential for blood-brain barrier penetration , which is crucial for drugs intended to treat neurological conditions.
Result of Action
The result of the action of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is an increase in acetylcholine levels at the synapses . This can enhance cholinergic transmission, potentially improving cognitive functions such as memory and learning .
Biochemische Analyse
Biochemical Properties
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine plays a significant role in biochemical reactions, primarily as a cholinesterase inhibitor. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at synaptic junctions . The compound’s interaction with these enzymes is reversible, and it binds to the active site of the enzyme, blocking the substrate from accessing it .
Cellular Effects
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine influences various cellular processes, particularly in neuronal cells. It enhances cholinergic transmission by increasing acetylcholine levels, which can improve cognitive functions. This compound also affects cell signaling pathways, including those involved in neuroprotection and neuroinflammation . Additionally, it has been observed to modulate gene expression related to synaptic plasticity and neuronal survival .
Molecular Mechanism
The molecular mechanism of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine involves its binding to the active site of cholinesterase enzymes, thereby inhibiting their activity. This inhibition is achieved through reversible binding, which prevents the breakdown of acetylcholine . The compound’s structure allows it to fit into the enzyme’s active site, forming interactions with key amino acid residues . This binding not only inhibits enzyme activity but also induces conformational changes that stabilize the enzyme-inhibitor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cholinesterase activity and prolonged enhancement of cholinergic signaling . The compound’s effects may diminish over extended periods due to potential adaptive responses by the cells .
Dosage Effects in Animal Models
In animal models, the effects of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine vary with dosage. At lower doses, the compound effectively enhances cognitive functions and exhibits neuroprotective effects . At higher doses, it may cause adverse effects such as muscle weakness and respiratory distress due to excessive cholinergic stimulation . The threshold for these toxic effects is relatively high, indicating a reasonable therapeutic window for the compound .
Metabolic Pathways
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is involved in metabolic pathways related to its biotransformation and elimination. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolites are then excreted via the renal route. The compound’s metabolism can affect its pharmacokinetics and overall efficacy . Additionally, interactions with other drugs metabolized by the same enzymes can influence its metabolic profile .
Transport and Distribution
Within cells and tissues, 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is transported and distributed through passive diffusion and active transport mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues such as the brain .
Subcellular Localization
The subcellular localization of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is primarily within the cytoplasm and synaptic vesicles of neuronal cells . It may also localize to the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Vorbereitungsmethoden
The synthetic route for TA-03 involves the methoxylation of tacrine. The reaction conditions typically include the use of methanol as a solvent and a catalyst to facilitate the methoxylation process. Industrial production methods for TA-03 are not widely documented, but laboratory synthesis often involves standard organic synthesis techniques .
Analyse Chemischer Reaktionen
TA-03 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: TA-03 kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion von TA-03 kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.
Substitution: TA-03 kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Methoxygruppe.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan und Katalysatoren wie Palladium auf Kohlenstoff. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
TA-03 ist in seiner starken Hemmung von Acetylcholinesterase im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Einige ähnliche Verbindungen umfassen:
Donepezil: Ein weiterer Acetylcholinesterase-Inhibitor, der bei der Behandlung von Alzheimer eingesetzt wird.
Rivastigmin: Ein dualer Inhibitor von Acetylcholinesterase und Butyrylcholinesterase.
Galantamin: Ein Acetylcholinesterase-Inhibitor, der auch die nikotinischen Rezeptoren moduliert.
Im Vergleich zu diesen Verbindungen hat TA-03 eine höhere Potenz bei der Hemmung von Acetylcholinesterase gezeigt, was es zu einer wertvollen Verbindung in der Alzheimer-Forschung macht .
Eigenschaften
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPVVOYBLOJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973360 | |
Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-80-3 | |
Record name | 7-Methoxytacrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5778-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxytacrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-MEOTA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6LUF2H8W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.